1-(2-BROMO-4,5-DICHLOROBENZENESULFONYL)-4-ETHYLPIPERAZINE
Description
Properties
IUPAC Name |
1-(2-bromo-4,5-dichlorophenyl)sulfonyl-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrCl2N2O2S/c1-2-16-3-5-17(6-4-16)20(18,19)12-8-11(15)10(14)7-9(12)13/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZJISFOUXBSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrCl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-ethylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination and Chlorination: The benzene ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the desired positions.
Sulfonylation: The brominated and chlorinated benzene is then subjected to sulfonylation to introduce the sulfonyl group.
Piperazine Derivatization: The sulfonylated benzene is reacted with ethylpiperazine to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The sulfonyl group can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-ethylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, while the bromine and chlorine atoms can participate in various chemical reactions. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting cellular processes.
Comparison with Similar Compounds
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-ethylpiperazine can be compared with other similar compounds, such as:
2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride: This compound has a similar structure but lacks the ethylpiperazine moiety.
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine: This compound has an ethoxyphenyl group instead of an ethyl group.
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine: This compound has a chloro-methylphenyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-ethylpiperazine is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound features a piperazine ring, which is known for its versatility in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Chemical Structure and Properties
The compound's structure can be described by its IUPAC name and molecular formula. The key structural components include:
- Piperazine moiety : A six-membered ring containing two nitrogen atoms.
- Brominated and chlorinated aromatic system : Enhances lipophilicity and biological activity.
Molecular Formula
- C₁₃H₁₄BrCl₂N₃O₂S
Biological Activity Overview
Research on similar sulfonamide compounds indicates a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological effects of this compound are still under investigation, but preliminary studies suggest several potential mechanisms of action.
Antimicrobial Activity
Sulfonamides are traditionally known for their antibacterial properties. Studies have shown that modifications in the sulfonamide group can significantly influence activity against various bacterial strains.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
Cytotoxicity Studies
Preliminary cytotoxicity studies reveal that compounds with similar structures can exhibit selective toxicity towards cancer cell lines. For instance, derivatives targeting specific pathways in tumor cells have shown promise.
Case Study: Cytotoxic Effects on Tumor Cells
A recent study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The results indicated that modifications to the piperazine structure could enhance selectivity and potency against tumor cells.
The proposed mechanisms of action for sulfonamide derivatives often involve:
- Inhibition of bacterial folic acid synthesis : Competing with para-aminobenzoic acid (PABA).
- Interference with nucleic acid synthesis : Potentially affecting cancer cell proliferation.
Research Findings
Recent investigations into similar compounds have highlighted the importance of halogen substitutions in enhancing biological activity. For example, the presence of bromine and chlorine in the aromatic ring has been linked to improved interaction with target enzymes or receptors.
Table 2: Summary of Biological Activities
Q & A
Q. Mitigation Strategies :
- Add antioxidants (e.g., BHT) at 0.01% w/w.
- Conduct stability-indicating HPLC assays quarterly .
Advanced Question: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
Substituent Variation :
- Replace bromo/dichloro groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .
- Modify the ethyl group on piperazine to study steric impacts (e.g., isopropyl vs. methyl) .
Biological Assays :
- Test derivatives against target receptors (e.g., serotonin or dopamine receptors) to correlate substituents with binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
